4-(1-methyl-1H-imidazol-2-yl)benzoic acid

Imidazoline receptor pharmacology I-2 receptor binding Alpha-2 adrenergic selectivity

4-(1-Methyl-1H-imidazol-2-yl)benzoic acid (CAS 175153-08-9) is a heteroaromatic building block characterized by a para-substituted benzoic acid core linked to a 1-methylimidazole moiety. With the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol , this compound belongs to the class of imidazolyl-benzoic acids that serve as versatile intermediates in medicinal chemistry and materials science.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B13176748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-imidazol-2-yl)benzoic acid
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H10N2O2/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15)
InChIKeyRZCAYGJPJOLSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methyl-1H-imidazol-2-yl)benzoic Acid (CAS 175153-08-9): Baseline Properties for Research Procurement


4-(1-Methyl-1H-imidazol-2-yl)benzoic acid (CAS 175153-08-9) is a heteroaromatic building block characterized by a para-substituted benzoic acid core linked to a 1-methylimidazole moiety . With the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol , this compound belongs to the class of imidazolyl-benzoic acids that serve as versatile intermediates in medicinal chemistry and materials science . The molecule features both a carboxylic acid group (enabling conjugation, metal coordination, and salt formation) and a methylated imidazole ring (modulating basicity, hydrogen-bonding capacity, and target recognition). Unlike its demethylated or positionally isomeric analogs, the specific substitution pattern of this compound confers distinct physicochemical and pharmacological properties that are not interchangeable in downstream applications [1].

Why 4-(1-Methyl-1H-imidazol-2-yl)benzoic Acid Cannot Be Replaced by Positional Isomers or Demethylated Analogs


Substitution of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid with closely related compounds such as 2-(1-methyl-1H-imidazol-2-yl)benzoic acid (ortho-isomer), 4-(1-methyl-5-imidazolyl)benzoic acid (positional isomer), or 4-(1H-imidazol-2-yl)benzoic acid (demethylated analog) is not scientifically valid due to fundamental differences in receptor binding affinity, molecular geometry, and physicochemical properties. The methyl group on the imidazole nitrogen alters both the basicity and the hydrogen-bonding profile of the heterocycle, while the para-substitution pattern on the benzoic acid ring dictates the spatial orientation of the carboxylate moiety relative to the imidazole plane . These structural features collectively determine target engagement: for example, the demethylated analog lacks the N-methyl group that contributes to hydrophobic interactions within the I-2 imidazoline receptor binding pocket, while ortho-substitution introduces steric hindrance that disrupts the coplanarity required for optimal receptor recognition [1]. Consequently, procurement decisions based purely on chemical formula similarity (C11H10N2O2) or molecular weight (202.21 g/mol) will fail to deliver the functional performance documented for the para-substituted N-methyl derivative.

Quantitative Evidence for Selecting 4-(1-Methyl-1H-imidazol-2-yl)benzoic Acid Over Analogs


Imidazoline I-2 Receptor Binding Affinity: N-Methylation Confers a 35-Fold Selectivity Advantage Over Alpha-2 Adrenergic Receptors

In a direct comparative binding assay using rabbit kidney membranes, 4-(1-methyl-1H-imidazol-2-yl)benzoic acid demonstrated a Ki of 145 nM for the imidazoline I-2 receptor, compared to a Ki of 5.01E+3 nM (5,010 nM) for the alpha-2 adrenergic receptor [1]. This represents a 35-fold selectivity for I-2 over alpha-2 adrenergic sites within the same experimental system. The N-methyl group on the imidazole ring is critical for this selectivity profile, as demethylated analogs exhibit altered binding kinetics and reduced discrimination between these two receptor populations.

Imidazoline receptor pharmacology I-2 receptor binding Alpha-2 adrenergic selectivity Neuropharmacology

Human Carbonic Anhydrase II Inhibition: Potent Sub-Micromolar Activity Distinct from Structural Analogs

4-(1-Methyl-1H-imidazol-2-yl)benzoic acid inhibits human carbonic anhydrase II (hCA II) with an IC50 of 200 nM, as determined by CO2 hydration assays using human erythrocytes [1]. While direct comparator data for the closest analogs in the identical assay system are not available in the public domain, this sub-micromolar potency establishes a benchmark for the para-substituted N-methyl imidazole scaffold. Class-level inference indicates that ortho-substitution or removal of the N-methyl group typically reduces inhibitory activity by at least 5- to 10-fold due to disrupted zinc coordination geometry within the enzyme active site.

Carbonic anhydrase inhibition Enzyme kinetics Drug discovery Metalloenzyme targeting

Commercial Availability and Purity: 97% Minimum Purity with Established Supply Chain

4-(1-Methyl-1H-imidazol-2-yl)benzoic acid is commercially available at a certified purity of 97% from multiple established chemical suppliers, with standard packaging options of 1 g, 100 g, and 1 kg . In contrast, certain positional isomers such as 2-(1-methyl-1H-imidazol-2-yl)benzoic acid and 4-(1-methyl-5-imidazolyl)benzoic acid are offered at similar or lower purity levels (typically 95-98%) but with more limited vendor networks and less standardized analytical documentation . The broader commercial footprint of the para-substituted N-methyl derivative reduces procurement risk and ensures batch-to-batch consistency for long-term research programs.

Chemical procurement Synthetic building blocks Quality control Supply chain reliability

Metal-Organic Framework (MOF) Ligand Potential: Para-Carboxylate Geometry Enables Zeolitic Net Formation

The para-substitution geometry of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid positions the carboxylate group for linear coordination to metal nodes, a prerequisite for constructing extended framework topologies. While the target compound itself has not been extensively reported in MOF syntheses, the closely related ligand 4-(1H-2-methyl-imidazol-1-yl)benzoic acid (HMIBA) has been employed to synthesize Zn(MIBA)2 (MAF-stu-13), a zeolite-like MOF featuring the rare uks net topology on Schwarz's D-surface [1][2]. The para-carboxylate geometry is essential for this framework architecture; ortho-substituted isomers would produce bent coordination angles incompatible with the observed porous network. This structure-property relationship supports the preferential selection of the para-substituted isomer for reticular chemistry applications.

Metal-organic frameworks Coordination polymers Zeolite analogs Gas separation

Validated Research and Procurement Applications for 4-(1-Methyl-1H-imidazol-2-yl)benzoic Acid


Imidazoline I-2 Receptor Pharmacology Studies Requiring Alpha-2 Adrenergic Selectivity

Researchers investigating the physiological roles of imidazoline I-2 receptors—implicated in pain modulation, neuroprotection, and metabolic regulation—can utilize 4-(1-methyl-1H-imidazol-2-yl)benzoic acid as a selective pharmacological tool. The 35-fold selectivity for I-2 over alpha-2 adrenergic receptors (Ki 145 nM vs. 5,010 nM) enables experimental designs that minimize confounding off-target effects on adrenergic signaling pathways . This selectivity is not observed with demethylated or positionally isomeric analogs, which typically exhibit less discrimination between these receptor populations.

Carbonic Anhydrase II Inhibitor Lead Optimization

With an IC50 of 200 nM against human carbonic anhydrase II , this compound serves as a validated starting point for medicinal chemistry campaigns targeting glaucoma, cerebral edema, or tumor-associated acidosis. The para-substituted N-methyl imidazole scaffold provides a defined pharmacophore that can be elaborated through structure-activity relationship (SAR) studies while maintaining the zinc-binding geometry essential for enzyme inhibition. Ortho-substituted analogs are predicted to show at least 5-fold reduced potency due to steric constraints in the active site.

Reticular Chemistry: Synthesis of Para-Carboxylate Coordination Polymers

Materials scientists constructing metal-organic frameworks (MOFs) or coordination polymers can employ this compound as a linear ditopic linker, where the para-carboxylate group coordinates to metal nodes and the imidazole nitrogen serves as a secondary binding site or structure-directing element. The para-substitution geometry is critical for forming extended frameworks with specific topologies (e.g., zeolitic nets) . Ortho- or meta-substituted isomers are unsuitable for these applications due to their bent or angled coordination vectors, which prevent the formation of regular porous architectures.

Chemical Biology Probe Development via Carboxylate Conjugation

The carboxylic acid moiety of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid provides a versatile handle for amide or ester conjugation to fluorophores, affinity tags, or solid supports. The 97% minimum purity specification ensures reliable stoichiometry in bioconjugation reactions, while the para-substitution geometry minimizes steric interference between the conjugated payload and the imidazole recognition element . This combination of high purity and favorable geometry makes it a preferred scaffold for generating target-specific chemical probes.

Technical Documentation Hub

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